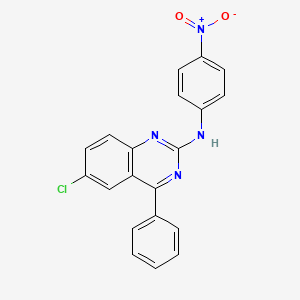

6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine

Description

Properties

IUPAC Name |

6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O2/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(10-8-15)25(26)27/h1-12H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSKEWBKMCQFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group would yield an aminophenyl derivative, while substitution of the chloro group could result in various substituted quinazolines.

Scientific Research Applications

Research indicates that 6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine exhibits promising biological activities:

- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound’s mechanism may involve modulation of signaling pathways associated with cell growth and survival.

- Antimicrobial Properties : The presence of the nitro group may enhance the compound's ability to combat microbial infections, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Quinazoline derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications of quinazoline derivatives, including:

- Anticancer Screening : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as A549 and MCF-7, with IC50 values indicating effective inhibition of cell growth.

- Antimicrobial Testing : Research has shown that quinazoline derivatives can act against a range of bacterial strains, highlighting their potential as novel antimicrobial agents.

- Mechanistic Studies : Investigations into the molecular mechanisms reveal that these compounds may interact with specific enzymes or receptors involved in disease progression, providing insights into their therapeutic potential.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, similar quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazoline derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns. Key analogues include:

Notes:

- logP Trends : The nitro group in the target compound reduces lipophilicity compared to chlorophenyl analogues (e.g., logP 5.8 vs. 6.46 in the 2-chlorophenyl derivative) . Methoxy or thiophenyl substituents further decrease logP (e.g., 3.5 in the thiophene derivative) .

- For example, PPA4’s radiosensitizing effect contrasts with the kinase-inhibitory activity of 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine .

Pharmacological Profiles

- Radiosensitization : PPA4 outperforms analogues like N-(4-methoxyphenyl)-4-phenylpyrimidin-2-amine (PPA2) in G2/M arrest, likely due to the nitro group’s electron-withdrawing effects enhancing DNA damage .

- Antiviral Potential: A pyrazolo[3,4-d]pyrimidine analogue (6-chloro-1-methyl-N-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine) showed SARS-CoV-2 Mpro inhibition, suggesting the nitro group’s role in target binding .

Biological Activity

6-Chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. The presence of a chloro group and a nitrophenyl moiety enhances its reactivity and potential biological interactions.

The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve:

- Inhibition of Protein Kinases : Similar quinazoline derivatives have shown the ability to inhibit tyrosine kinases, which are critical in cell signaling pathways related to cancer progression.

- Interaction with DNA Gyrase : As observed in related studies, quinazoline derivatives can bind to bacterial DNA gyrase, which is vital for bacterial DNA replication, thereby exhibiting antibacterial properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria. The compound's activity can be attributed to its ability to disrupt bacterial cell processes:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Bacillus subtilis | Effective |

Studies have demonstrated that derivatives of quinazoline compounds often outperform traditional antibiotics in terms of potency against resistant strains .

Anticancer Activity

In vitro studies have highlighted the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC (µM) | Activity |

|---|---|---|

| MCF-7 | 5.0 | High |

| HT-29 | 3.5 | Moderate |

| PC-3 | 2.0 | Very High |

The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it significantly inhibited the growth of resistant strains, suggesting its potential as a new therapeutic agent .

- Cytotoxicity Evaluation : In a comparative study with known anticancer drugs, this compound exhibited lower IC values than some conventional chemotherapeutics, indicating superior potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-6-phenylquinazoline derivatives with 4-nitroaniline in polar aprotic solvents (e.g., DMF) under reflux with triethylamine as a base. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from acetone or ethanol. Yield optimization requires precise stoichiometric ratios and inert atmosphere conditions to minimize side reactions .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography for definitive bond-length/angle determination (e.g., as in for analogous quinazolines) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, with deuterated DMSO as a solvent for solubility .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Apoptosis induction : Caspase-3/7 activation assays in cancer cell lines (e.g., HeLa or MCF-7), using fluorogenic substrates like DEVD-AMC .

- Kinase inhibition : Competitive binding assays against tyrosine kinases (e.g., EGFR), with ATP-conjugated fluorescent probes for IC₅₀ determination .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this quinazoline derivative?

- Methodological Answer :

- Reaction path modeling : Apply density functional theory (DFT) to identify transition states and intermediates, as demonstrated in ICReDD’s quantum chemical workflows .

- Solvent effect simulations : Use COSMO-RS models to predict solubility and reaction rates in different solvents .

- Machine learning : Train models on existing quinazoline reaction datasets to predict optimal catalysts or temperatures .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line specificity) .

- Dose-response refinement : Test activity across a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 knockouts : Target putative pathways (e.g., apoptosis regulators like Bcl-2) to confirm dependency .

- Transcriptomics : RNA-seq or qPCR to quantify downstream gene expression changes (e.g., Bax/Bcl-2 ratio) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., nitro to amine groups) to correlate structural features with activity .

Data Analysis and Experimental Design

Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?

- Methodological Answer :

- Scaffold diversification : Modify the quinazoline core (e.g., chloro to fluoro substitutions) and the aniline moiety (e.g., nitro to cyano groups) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and predict activity trends .

- In silico docking : Target crystal structures of kinases (e.g., PDB: 1M17 for EGFR) to prioritize synthetic targets .

Q. What experimental controls are critical for pharmacokinetic (PK) studies?

- Methodological Answer :

- Plasma stability assays : Incubate the compound in human/animal plasma (37°C) and quantify degradation via LC-MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., P450-Glo™) to assess metabolic liability .

- Tissue distribution : Radiolabel the compound (³H/¹⁴C) and track accumulation in organs via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.